ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
Description
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a heterocyclic ester featuring a pyrrolo[2,3-b]pyridine moiety linked via an ether bond to a brominated benzoate scaffold. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate. Its bromine substituent at the 4-position of the benzene ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in drug development .
Propriétés
IUPAC Name |
ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBNSRXYQXRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through various cyclization reactions involving pyrrole and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate has been studied for its potential as a therapeutic agent. It is particularly noted for its activity against various protein kinases, which are crucial in regulating cellular functions and are implicated in numerous diseases, including cancer . The compound's structure allows it to act as an inhibitor, making it a valuable candidate for drug development.
Anticancer Research
Recent studies have explored the use of pyrrolo[2,3-b]pyridine derivatives, including ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, in anticancer therapies. These compounds have shown promise in inhibiting tumor growth and proliferation by targeting specific signaling pathways involved in cancer progression .
Neuropharmacology
The compound's structural similarities to known neuroactive agents suggest potential applications in neuropharmacology. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can influence neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders .
Case Study 1: Protein Kinase Inhibition
In a study examining various pyrrolo[2,3-b]pyridine derivatives, ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate was identified as a potent inhibitor of certain protein kinases. The research highlighted its ability to reduce phosphorylation levels in cancer cell lines, suggesting its utility in targeted cancer therapies .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. The results demonstrated significant reductions in tumor size in animal models treated with the compound compared to control groups. This study emphasized the need for further clinical trials to establish efficacy and safety profiles .
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Structural and Molecular Properties
The following table summarizes key molecular parameters of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate and its analogues:
Key Observations :
- Electronic Effects : Bromine (in ethyl and tert-butyl analogues) increases molecular weight and polarizability compared to fluorine, influencing binding interactions in biological targets.
- Thermal Stability : The tert-butyl analogue exhibits a higher melting point (188–190°C) due to its bulky ester group, whereas the methyl analogue requires refrigerated storage (2–8°C) .
Pharmacological Relevance
Activité Biologique
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (CAS Number: 1630101-74-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer activities. A study evaluating various compounds against a panel of human tumor cell lines reported that some pyrrolo derivatives demonstrated significant antitumor activity. For instance, compounds structurally related to ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate showed effectiveness against renal and breast cancer cell lines .
Antimycobacterial Activity
In vitro studies have shown that certain pyrrolo derivatives possess moderate antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlighted that modifications to the pyrrolo ring can enhance activity . Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate may share similar properties due to its structural characteristics.
Protein Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression and other diseases. The inhibition of specific kinases by these compounds suggests potential therapeutic applications in oncology and other fields .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the bromine substituent at position 4 of the ethyl benzoate moiety enhances the lipophilicity and biological activity of the compound. Variations in substituents on the pyrrolo ring also significantly affect the potency against various biological targets .
Case Studies and Research Findings
These findings emphasize the compound's potential to serve as a lead structure for developing new therapeutics targeting cancer and infectious diseases.
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate?
Methodological Answer: The synthesis typically involves sequential functionalization:
- Esterification : Ethyl ester formation from 4-bromo-2-hydroxybenzoic acid using ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Pyrrolo-pyridine coupling : Nucleophilic aromatic substitution (SNAr) between the brominated benzoate intermediate and 5-hydroxy-1H-pyrrolo[2,3-b]pyridine. Microwave-assisted conditions (120–150°C, DMF) improve reaction efficiency .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps, particularly for introducing bulky substituents .
Critical factors : Temperature control, solvent polarity (DMF or DMSO), and protecting group strategies (e.g., SEM groups for pyrrolo-pyridine NH protection) to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
- Thermal stability : Decomposition observed above 150°C via TGA; store at 2–8°C for long-term stability .
- Light sensitivity : Susceptible to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Hydrolytic stability : Ethyl ester moiety may hydrolyze in aqueous buffers (pH > 8); use anhydrous DMSO for stock solutions .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s reactivity and biological activity compared to fluoro or chloro analogs?
Methodological Answer:
- Electronic effects : Bromo’s electron-withdrawing nature enhances electrophilic substitution reactivity (e.g., Suzuki coupling at C4) compared to fluoro analogs .
- Biological activity : In SAR studies, bromo-substituted analogs show improved kinase inhibition (e.g., JAK2 IC₅₀ = 12 nM vs. 45 nM for fluoro) due to enhanced hydrophobic interactions .
- Metabolic stability : Bromo reduces oxidative metabolism compared to chloro, as shown in microsomal assays (t₁/₂ = 120 min vs. 60 min) .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystal structures of target proteins (e.g., kinases). The pyrrolo-pyridine moiety often occupies ATP-binding pockets .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hinge-region hydrogen bonds) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² = 0.89 in JAK2 models) .
Q. How can researchers address contradictions in reported biological data for this compound?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values across assays (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to discrepancies .
- Off-target screening : Employ broad-panel profiling (e.g., Eurofins CEREP panel) to rule out polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
